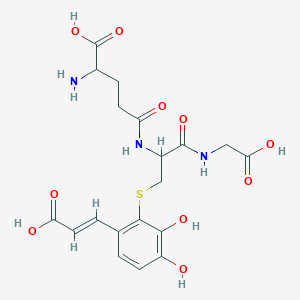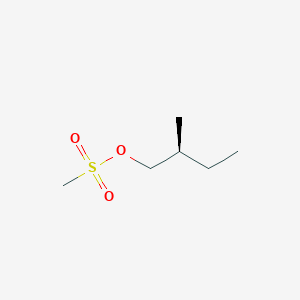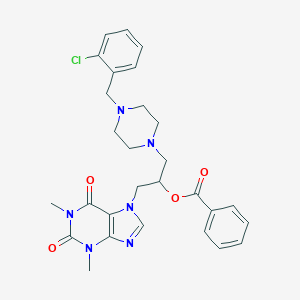
(E)-3-(2-Formylphenyl)-2-propenoic acid 1,1-dimethyl ethyl ester
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to "(E)-3-(2-Formylphenyl)-2-propenoic acid 1,1-dimethyl ethyl ester" often involves complex reactions, including the Perkin reaction for the synthesis of cinnamic acid derivatives, and the Wittig reaction for the introduction of alkenyl groups. A novel synthesis involving salicaldehydes, ethyl propiolate, and amines has been developed for Hantzsch-type N-substituted 1,4-dihydropyridines, showcasing the versatility in the synthetic routes for related compounds (Cui et al., 2007).
Molecular Structure Analysis
Studies have focused on understanding the conformational preferences of α-arylcinnamic acids and their esters. For instance, research on stereoisomers of α-arylcinnamic acids revealed distinct conformations based on the stereochemistry (E or Z) of the compounds. The E forms tend to have the α-aryl substituent plane perpendicular to the rest of the molecule (Stomberg et al., 2001).
Chemical Reactions and Properties
The chemical reactivity of cinnamic acid derivatives can be quite diverse. For example, the photoisomerization of aromatic analogues of retinoic acid has been studied to understand the reactivity and formation of cis isomers under light exposure. Such reactions are essential for understanding the chemical behavior of these compounds under different conditions (Englert et al., 1978).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the application and handling of these compounds. Studies on the crystal structures of methyl esters of α-arylcinnamic acids have provided insights into their solid-state conformations, which can influence their physical properties and reactivity (Stomberg et al., 2001).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for chemical modifications, are of significant interest. Research on the organotin esterification of similar compounds has explored their spectroscopic characterization and in vitro biological activities, shedding light on the chemical versatility and potential applications of these compounds (Sadiq-ur-Rehman et al., 2005).
Applications De Recherche Scientifique
Conformational Studies
NMR Studies on Conformation
E-2-phenyl-3(2'-furyl)propenoic acid and its methyl ester were studied using NMR spectroscopy in different solvents. No conformational preferences were identified in the solutions (Forgó, Felfoeldi, & Pálinkó, 2005).
Ground State Conformational Control
Molecular structure, electronic spectra, and photoisomerization of ethyl 3-(2-indolyl)propenoate were investigated. The E ester exhibited a mixture of anti and syn rotational isomers (Lewis & Yang, 1996).
Crystal Structures of α-Arylcinnamic Acids and Esters
The conformations of α-arylcinnamic acids and their esters were analyzed based on crystal structures, focusing on the E and Z forms (Stomberg, Li, Lundquist, & Norinder, 2001).
Chemical Interactions and Synthesis
Unusual Reduction and Intermediate Formation
An unusual reduction of 3-hydroxyacrylic acid ester by BH3 led to propenoic acid ethyl ester, revealing an intermediate with a cyclic O-BH2 ← O═C< moiety (Islam, Ahmad, Liu, Försterling, & Hossain, 2008).
Stereoselective Syntheses of 2-Substituted Alkyl 2-Alkenoates
A study on stereoselective syntheses using palladium-catalyzed reactions between tributylstannane and alkyl 2-alkynoates to form stereodefined 2-(hetero)aryl substituted alkyl 2-alkenoates (Rossi, Carpita, & Cossi, 1992).
Physostigmine-like Action of Carbamic Esters
A study on carbamic esters of phenols for physostigmine-like action, focusing on the toxicities and effects on intestinal peristalsis (Aeschlimann & Reinert, 1931).
Microwave Assisted Synthesis of Propenoic Acid Ethyl Ester
A study on the microwave-assisted synthesis of 3-(2,2′-bipyridine-4-yl)-2-propenoic acid ethyl ester, demonstrating a reduction in reaction times and steps (Heintz, Imhof, & Görls, 2017).
Molecular Structure and Behavior
Conformational Analysis of Ethyl 3,4,5-Trihydroxycinnamate
Ethyl 3-(3,4,5-trihydroxyphenyl)-2-propenoate was studied using Raman spectroscopy and ab initio MO calculations for its conformational analysis, revealing various stable conformations (Sousa, Calheiros, Rio, Borges, & Marques, 2006).
Wittig and Reformatsky Reactions in Organometallic Chemistry
Research on the Wittig and Reformatsky reactions of formyl and acetyl derivatives, leading to the formation of vinyl and 2-propenyl derivatives (Bitterwolf & Dai, 1992).
Structure-Forming Properties
- IR Spectroscopy and Molecular Modeling: Analysis of 2-phenyl-3(2′-furyl)propenoic acid stereoisomers by IR spectroscopy and molecular modeling to study structure-forming properties (Kiss, Felfoeldi, Paksi, & Pálinkó, 2003).
Propriétés
IUPAC Name |
tert-butyl (E)-3-(2-formylphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-14(2,3)17-13(16)9-8-11-6-4-5-7-12(11)10-15/h4-10H,1-3H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPDMCJJNSJNCA-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20450947 | |
| Record name | (E)-3-(2-Formylphenyl)-2-propenoic acid 1,1-dimethyl ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20450947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-Formylphenyl)-2-propenoic acid 1,1-dimethyl ethyl ester | |
CAS RN |
103890-69-3 | |
| Record name | 1,1-Dimethylethyl (2E)-3-(2-formylphenyl)-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103890-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (E)-3-(2-Formylphenyl)-2-propenoic acid 1,1-dimethyl ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20450947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenoic acid, 3-(2-formylphenyl)-, 1,1-dimethylethyl ester, (2E) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]-](/img/structure/B10570.png)





![(2S)-5-(diaminomethylideneamino)-2-[5-(6-oxo-3H-purin-9-yl)pentoxycarbonylamino]pentanoic acid](/img/structure/B10584.png)




